2-Benzothiazolamine,4-chloro-7-methyl-(9CI)
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
4-Chloro-7-methylbenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to downstream effects such as a reduction in inflammation and pain.
Result of Action
The primary result of the action of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound can reduce the signs and symptoms of inflammation, such as redness, swelling, and pain.
Preparation Methods
The synthesis of 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) typically involves the reaction of 4-chloro-2-nitroaniline with methyl isothiocyanate, followed by cyclization under acidic conditions . The reaction conditions often include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Benzothiazolamine,4-chloro-7-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, leading to the formation of various substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzothiazolamine,4-chloro-7-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) include:
4-Methylbenzo[d]thiazol-2-amine: Lacks the chlorine substituent but shares similar biological activities.
2-Amino-4-methylbenzothiazole: Another benzothiazole derivative with comparable properties.
The uniqueness of 2-Benzothiazolamine,4-chloro-7-methyl-(9CI) lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-7-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEQJVDKGKSNNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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